3,5-dinitro-N-propan-2-ylbenzamide
Description
3,5-Dinitro-N-propan-2-ylbenzamide is a benzamide derivative characterized by a benzene ring substituted with two nitro (-NO₂) groups at the 3 and 5 positions and an isopropylamide (-NH-C(CH₃)₂) group at the para position. The nitro groups are strong electron-withdrawing substituents, influencing the compound’s electronic distribution, solubility, and reactivity.
Properties
CAS No. |
10056-19-6 |
|---|---|
Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
3,5-dinitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H11N3O5/c1-6(2)11-10(14)7-3-8(12(15)16)5-9(4-7)13(17)18/h3-6H,1-2H3,(H,11,14) |
InChI Key |
HDBVLHIQSYYAII-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
10056-19-6 |
Synonyms |
BenzaMide, N-(1-Methylethyl)-3,5-dinitro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-dinitro-N-propan-2-ylbenzamide with three benzamide analogs (listed in ), focusing on substituent effects and predicted physicochemical properties. Computational methods referenced in (e.g., Joback, Crippen, and McGowan models) are used to infer trends in solubility, melting points, and stability.
Table 1: Structural and Hypothesized Property Comparison
| Compound (CAS No.) | Substituents | Key Functional Groups | Predicted Melting Point* | Solubility in Polar Solvents* | Reactivity Insights |
|---|---|---|---|---|---|
| 3,5-Dinitro-N-propan-2-ylbenzamide | 3,5-nitro; isopropylamide | Nitro, amide | High (~200–250°C) | Low (strong EWG, lipophilic) | Nitro groups enhance electrophilicity |
| 743442-07-1 (2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide) | 2-chloro; benzothiazole; propanamide | Chloro, benzothiazole, amide | Moderate (~150–180°C) | Moderate (chloro less polar) | Benzothiazole may confer π-stacking capacity |
| 303062-73-9 (Tri-methoxy-iodoanilino benzamide) | 3,4,5-trimethoxy; iodoanilino | Methoxy, iodo, amide | Moderate (~160–190°C) | Moderate (methoxy enhances) | Iodo group may introduce steric hindrance |
*Predictions based on substituent effects and computational methods (e.g., Joback for melting points, Crippen for solubility) .
Key Findings:
- Nitro vs. Chloro/Methoxy Groups : The nitro groups in 3,5-dinitro-N-propan-2-ylbenzamide increase its melting point and reduce solubility in polar solvents compared to chloro or methoxy substituents, which are less electron-withdrawing .
- Amide Variations : The isopropylamide group likely enhances lipophilicity compared to simpler propanamide or unsubstituted amides, affecting membrane permeability in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
